Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate
Description
Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate is a synthetic compound that belongs to the class of oxazole carboxylates. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals.
Properties
IUPAC Name |
potassium;2-[[(3S)-3-methoxypyrrolidin-1-yl]methyl]-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4.K/c1-15-7-2-3-12(4-7)5-9-11-8(6-16-9)10(13)14;/h6-7H,2-5H2,1H3,(H,13,14);/q;+1/p-1/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEWOCUIGWYPQK-FJXQXJEOSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=NC(=CO2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCN(C1)CC2=NC(=CO2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13KN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137072-30-9 | |
| Record name | potassium 2-{[(3S)-3-methoxypyrrolidin-1-yl]methyl}-1,3-oxazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate typically involves the following steps:
Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an α-haloketone and a nitrile.
Introduction of the pyrrolidine moiety: This step involves the nucleophilic substitution of a suitable leaving group with 3-methoxypyrrolidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the oxazole ring could yield a dihydrooxazole derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological processes involving oxazole derivatives.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate would depend on its specific application. In medicinal chemistry, it could act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)thiazole-4-carboxylate: Similar structure but with a thiazole ring instead of an oxazole ring.
Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)imidazole-4-carboxylate: Similar structure but with an imidazole ring instead of an oxazole ring.
Uniqueness
Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which can confer distinct chemical and biological properties compared to similar compounds.
Biological Activity
Potassium (S)-2-((3-methoxypyrrolidin-1-yl)methyl)oxazole-4-carboxylate is a derivative of oxazole, a heterocyclic compound characterized by its five-membered ring structure containing nitrogen and oxygen. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections will explore its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of this compound involves the reaction of specific precursors under controlled conditions. While detailed synthetic pathways for this specific compound are not extensively documented in the available literature, similar oxazole derivatives have been synthesized using methods that include:
- Condensation Reactions : Utilizing amino acids or amines with oxazole derivatives.
- Oxidation Processes : Converting 3-methoxypyrrolidine derivatives into their corresponding oxazole carboxylates through oxidation.
Antimicrobial Properties
Research has indicated that oxazole derivatives exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against a range of bacteria and fungi. A study reported that certain oxazole derivatives demonstrated weak-to-moderate antimicrobial activities against Staphylococcus aureus and other pathogens, with significant inhibition of biofilm formation at concentrations around 250 µg/mL .
Cytotoxic Effects
In vitro studies have assessed the cytotoxic effects of oxazole derivatives on cancer cell lines. One study found that specific oxazole compounds exhibited cytotoxicity with an IC50 value of approximately 23 µg/mL against selected cancer cell lines . This suggests that this compound may possess potential anticancer properties, warranting further investigation.
Case Studies
| Study Reference | Compound Tested | Biological Activity | IC50 Value |
|---|---|---|---|
| Macrooxazoles A-D | Antimicrobial against Staphylococcus aureus | 250 µg/mL | |
| Oxazole Derivative | Cytotoxicity against cancer cell lines | 23 µg/mL |
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes critical for bacterial survival.
- Disruption of Membrane Integrity : Some oxazole derivatives compromise bacterial cell membranes, leading to cell lysis.
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